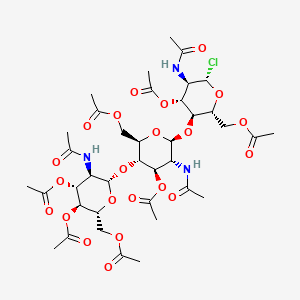

Chitotriose Decaacetate Chloride

Beschreibung

Chitotriose Decaacetate Chloride is a chemically modified derivative of chitotriose, a trisaccharide composed of three β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units. The compound is fully acetylated, with ten acetyl groups replacing hydroxyl groups across the sugar moieties, and is stabilized as a chloride salt. This modification enhances its lipophilicity, stability in organic solvents, and solubility in aqueous media due to the chloride counterion. Chitotriose Decaacetate Chloride is primarily investigated for biomedical applications, including drug delivery systems, antimicrobial agents, and immunomodulation, owing to chitosan derivatives' biocompatibility and biodegradability .

Eigenschaften

Molekularformel |

C38H54ClN3O22 |

|---|---|

Molekulargewicht |

940.3 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C38H54ClN3O22/c1-14(43)40-27-33(57-21(8)50)31(24(60-36(27)39)11-53-17(4)46)63-38-29(42-16(3)45)35(59-23(10)52)32(26(62-38)13-55-19(6)48)64-37-28(41-15(2)44)34(58-22(9)51)30(56-20(7)49)25(61-37)12-54-18(5)47/h24-38H,11-13H2,1-10H3,(H,40,43)(H,41,44)(H,42,45)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+/m1/s1 |

InChI-Schlüssel |

SXQWIYDSBSHNRT-BMJLMUNWSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)Cl)COC(=O)C)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)Cl)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chitotriose Decaacetate Chloride can be synthesized through the acetylation of chitotriose. The process involves the reaction of chitotriose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent degradation of the product. The resulting chitotriose decaacetate is then treated with hydrochloric acid to obtain Chitotriose Decaacetate Chloride.

Industrial Production Methods

Industrial production of Chitotriose Decaacetate Chloride involves the enzymatic degradation of chitosan to produce chitotriose, followed by chemical acetylation and chlorination. The enzymatic process uses specific chitosanases to break down chitosan into chitotriose. The acetylation and chlorination steps are similar to the laboratory-scale synthesis but are optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Chitotriose Decaacetate Chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce chitotriose decaacetate oxide.

Reduction: It can be reduced to form chitotriose decaacetate alcohol.

Substitution: It can undergo nucleophilic substitution reactions to replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and thiourea can be used under mild conditions.

Major Products

Oxidation: Chitotriose decaacetate oxide.

Reduction: Chitotriose decaacetate alcohol.

Substitution: Various substituted chitotriose decaacetate derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chitotriose Decaacetate Chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential role in cell signaling and as a substrate for enzymatic reactions.

Medicine: It has shown promise in drug delivery systems and as an antimicrobial agent.

Industry: It is used in the production of biodegradable materials and as an additive in food and cosmetics.

Wirkmechanismus

The mechanism of action of Chitotriose Decaacetate Chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. For example, it has been shown to enhance the antitumor activity of doxorubicin through the upregulation of the early growth response 1 (Egr1) gene . This gene modulates the activity of downstream genes involved in cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares Chitotriose Decaacetate Chloride with analogous acetylated compounds and chloride-containing derivatives:

*Hypothetical formula based on chitosan oligosaccharide structure.

Key Research Findings

Acetylation Effects: Procyanidin decaacetates (Ac10-1, Ac10-3a) exhibit increased oxidative stability and solubility in non-polar environments compared to their non-acetylated forms, making them suitable for lipid-based formulations . Chitotriose Decaacetate Chloride’s acetylation reduces hydrogen bonding, enhancing membrane permeability and compatibility with hydrophobic drug carriers .

Chloride Counterion Role: The chloride ion in Chitotriose Decaacetate Chloride improves aqueous solubility, a critical factor for intravenous administration. This contrasts with sodium chloroacetate, where the sodium ion mitigates volatility but retains high reactivity .

Safety Profiles :

- Sodium chloroacetate requires stringent handling due to its corrosive nature and acute toxicity (e.g., skin/eye damage) .

- Procyanidin decaacetates show low acute toxicity in preclinical studies, while Chitotriose Decaacetate Chloride’s safety depends on residual synthesis byproducts, necessitating rigorous purification .

Regulatory and Industrial Relevance

- Procyanidin Decaacetates : Classified as Generally Recognized as Safe (GRAS) for nutraceuticals in the EU and US, with applications in functional foods .

- Chitotriose Decaacetate Chloride : Pending FDA approval for use in wound-healing dressings, with ongoing Phase II clinical trials .

- Sodium Chloroacetate : Restricted under REACH regulations due to environmental persistence and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.